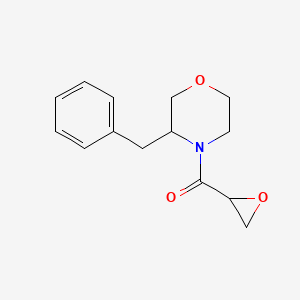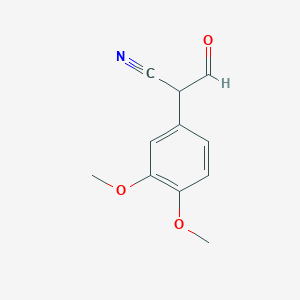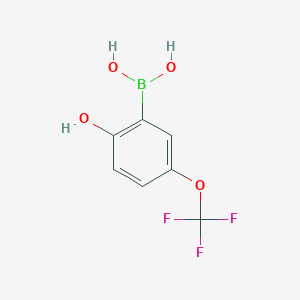
2-Hydroxy-5-(trifluoromethoxy)phenylboronic acid
Overview
Description
Synthesis Analysis
The synthesis of 2-Hydroxy-5-(trifluoromethoxy)phenylboronic acid and related compounds often involves catalytic processes that utilize boronic acids as key intermediates. For example, phenylboronic acid catalyzes the dehydrative condensation between carboxylic acids and amines, highlighting the reactivity of boronic acids in facilitating amidation reactions, which could be relevant to the synthesis of similar compounds (Wang, Lu, & Ishihara, 2018).
Molecular Structure Analysis
The molecular and crystal structures of compounds closely related to this compound reveal significant insights into their chemical behavior. For instance, the structure of 5-(1-hydroxycyclohexyl)-2,2-diphenyl-1,3-dioxa-4-azonia-2-borata-4-cyclopentene demonstrates the impact of substituents on boronic acid reactivity and the formation of hydrogen-bonded structures (Kliegel, Schumacher, Rettig, & Trotter, 1996).
Scientific Research Applications
Antibacterial Activity
2-Hydroxy-5-(trifluoromethoxy)phenylboronic acid and its isomers have been explored for their antibacterial properties. Studies have shown that these compounds possess significant antibacterial potency against various strains, including Escherichia coli and Bacillus cereus. Their structural properties, such as the presence of the -OCF3 group, influence their acidity and, consequently, their antibacterial effectiveness (Adamczyk-Woźniak et al., 2021).
Catalysis in Chemical Synthesis
These compounds have been used as catalysts in various chemical reactions. For instance, they have been applied in dehydrative amidation between carboxylic acids and amines, aiding in the synthesis of peptides (Wang, Lu, & Ishihara, 2018). They also play a role in the synthesis of benzoxazole derivatives, showcasing their utility in the formation of complex organic molecules (López-Ruiz et al., 2011).
Drug Delivery and Medical Applications
In the medical field, these compounds have been studied for their potential in drug delivery systems. Their interaction with various biomolecules, such as glucose and lactic acid, makes them suitable for the design of responsive drug delivery vehicles (Vrbata & Uchman, 2018).
Carbohydrate Chemistry
Phenylboronic acids, including this compound, have significant applications in carbohydrate chemistry. They are used in the synthesis of specifically substituted or oxidized sugar derivatives due to their ability to form cyclic esters with diols (Ferrier, 1972).
Mechanism of Action
Target of Action
Boronic acids, in general, are known to be used in suzuki-miyaura coupling reactions , which suggests that the compound might interact with palladium complexes in these reactions .
Mode of Action
The mode of action of 2-Hydroxy-5-(trifluoromethoxy)phenylboronic acid is likely related to its role in Suzuki-Miyaura coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium . This process, known as transmetalation, results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The compound’s involvement in suzuki-miyaura coupling reactions suggests it may play a role in the synthesis of biologically active molecules .
Result of Action
Its role in suzuki-miyaura coupling reactions suggests it may contribute to the synthesis of various organic compounds .
Action Environment
It’s known that boronic acids are generally stable and environmentally benign . They are also known to be sensitive to pH changes, which can affect their reactivity .
properties
IUPAC Name |
[2-hydroxy-5-(trifluoromethoxy)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BF3O4/c9-7(10,11)15-4-1-2-6(12)5(3-4)8(13)14/h1-3,12-14H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPLYVRPYPBPSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)OC(F)(F)F)O)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BF3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)propan-1-one](/img/structure/B2491492.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2,2-dimethyl-5-(p-tolyl)-2H-imidazol-4-yl)thio)acetamide](/img/structure/B2491494.png)
![3-[(6-Bromo-4-oxo-3-propylquinazolin-2-yl)sulfanylmethyl]-4-methoxybenzaldehyde](/img/structure/B2491496.png)
![1-[2-(2,2,2-trifluoroethoxy)ethyl]-1H-pyrazol-3-amine](/img/structure/B2491498.png)
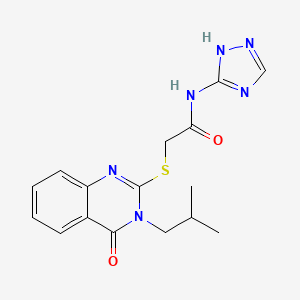
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2491502.png)
![1-[(3,4-Dimethylphenyl)methylamino]propan-2-ol;hydrochloride](/img/structure/B2491503.png)

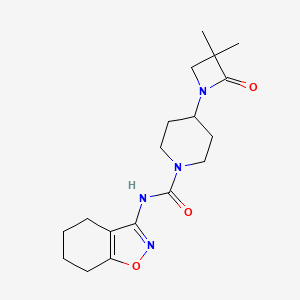
![N-(4-chlorophenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2491507.png)
![4,4-diethyl-5-methylidene-N-[4-(trifluoromethylsulfanyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B2491508.png)
![(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2491510.png)
